Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Overview
Description
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and agrochemicals. This compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. However, the available research suggests that it has significant biochemical and physiological effects that could be beneficial for various applications.
Scientific Research Applications
Aurora Kinase Inhibition
Compounds with similar structural features, such as chloro and fluoro substituents on a pyridine ring, have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. The presence of pyrrolidine and nicotinate moieties in such compounds could contribute to their binding affinity and specificity toward these kinases (ロバート ヘンリー,ジェームズ, 2006).
5-HT1A Receptor Agonists
Derivatives of 2-pyridinemethylamine, which share some structural similarities with the compound , have shown selective, potent, and orally active agonist activity at 5-HT1A receptors. These receptors play a significant role in regulating mood, anxiety, and cognition, making such compounds potential candidates for the treatment of depressive disorders and anxiety (B. Vacher et al., 1999).
Crystal Structure and Computational Studies
Compounds with pyrrolidine and chloro-fluoro substituents on a pyridine ring have been synthesized and characterized, with their structures confirmed by X-ray diffraction and compared to density functional theory (DFT) calculations. Such studies are fundamental in understanding the physicochemical properties and potential reactivity of novel compounds, which can be crucial for their application in material science or drug design (Li-qun Shen et al., 2012).
properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMMXPAAQBHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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